Tert-butyl 3-hydroxy-4-(methylamino)piperidine-1-carboxylate hydrochloride

Catalog No.
S13981366
CAS No.
M.F
C11H23ClN2O3
M. Wt
266.76 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tert-butyl 3-hydroxy-4-(methylamino)piperidine-1-c...

Product Name

Tert-butyl 3-hydroxy-4-(methylamino)piperidine-1-carboxylate hydrochloride

IUPAC Name

tert-butyl 3-hydroxy-4-(methylamino)piperidine-1-carboxylate;hydrochloride

Molecular Formula

C11H23ClN2O3

Molecular Weight

266.76 g/mol

InChI

InChI=1S/C11H22N2O3.ClH/c1-11(2,3)16-10(15)13-6-5-8(12-4)9(14)7-13;/h8-9,12,14H,5-7H2,1-4H3;1H

InChI Key

RMHLHRZCMFAQFA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)O)NC.Cl

Tert-butyl 3-hydroxy-4-(methylamino)piperidine-1-carboxylate hydrochloride is a chemical compound characterized by its complex structure, which includes a piperidine ring substituted with a tert-butyl group, a hydroxyl group, and a methylamino group. It has the molecular formula C11H22N2O3C_{11}H_{22}N_2O_3 and a molecular weight of 230.31 g/mol. The compound's CAS number is 1638744-16-7, and it is often utilized in various chemical and biological applications due to its unique structural properties and functionalities .

, including:

  • Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
  • Reduction: The methylamino group may be reduced to form a primary amine.
  • Substitution Reactions: The tert-butyl group can be substituted with other functional groups under appropriate conditions, allowing for the synthesis of derivatives with different properties .

The biological activity of tert-butyl 3-hydroxy-4-(methylamino)piperidine-1-carboxylate hydrochloride has been explored in various studies. It interacts with biological molecules, potentially acting as an inhibitor or modulator of specific enzymes or receptors. This interaction suggests its potential utility in medicinal chemistry, particularly for developing therapeutic agents targeting neurological or psychiatric conditions . Preliminary pharmacological screenings indicate that it may exhibit neuroprotective properties, although further research is needed to elucidate its mechanisms of action and therapeutic potential .

The synthesis of tert-butyl 3-hydroxy-4-(methylamino)piperidine-1-carboxylate hydrochloride typically involves several key steps:

  • Protection of Functional Groups: The amino and hydroxyl groups are often protected to prevent unwanted reactions during synthesis.
  • Formation of the Piperidine Ring: Starting materials such as L-aspartic acid are used to construct the piperidine framework through cyclization reactions.
  • Introduction of Substituents: The tert-butyl and methylamino groups are introduced through alkylation reactions.
  • Deprotection: Finally, protective groups are removed to yield the final product in its active form .

Tert-butyl 3-hydroxy-4-(methylamino)piperidine-1-carboxylate hydrochloride has several applications across different fields:

  • Medicinal Chemistry: It serves as a building block for synthesizing pharmaceutical compounds aimed at treating various medical conditions.
  • Biochemical Research: Its ability to interact with biological systems makes it valuable for studying enzyme activity and receptor interactions.
  • Industrial

Interaction studies have shown that tert-butyl 3-hydroxy-4-(methylamino)piperidine-1-carboxylate hydrochloride can bind to specific receptors and enzymes, influencing their activity. These interactions are critical for understanding how the compound may exert its biological effects, particularly in neurological pathways. Research indicates that it may modulate neurotransmitter systems, suggesting potential therapeutic benefits in treating mood disorders or neurodegenerative diseases .

Several compounds share structural similarities with tert-butyl 3-hydroxy-4-(methylamino)piperidine-1-carboxylate hydrochloride. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
Tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate1161932-04-20.96
Tert-butyl 3-hydroxypiperidine-1-carboxylate85275-45-20.91
(R)-tert-butyl 3-hydroxypiperidine-1-carboxylate143900-43-00.91
Tert-butyl 4-amino-3-methoxypiperidine-1-carboxylate1171125-92-00.86
Tert-butyl 3-bromo-piperidine-1-carboxylate188869-05-80.90

Uniqueness

Tert-butyl 3-hydroxy-4-(methylamino)piperidine-1-carboxylate hydrochloride is unique due to its combination of both hydroxyl and methylamino functional groups on the piperidine ring, which allows for diverse chemical reactivity and potential applications in medicinal chemistry that other similar compounds may not possess. The presence of the tert-butyl group adds steric hindrance that enhances stability and alters reactivity patterns compared to simpler derivatives .

The synthesis of tert-butyl 3-hydroxy-4-(methylamino)piperidine-1-carboxylate hydrochloride typically begins with functionalization of the piperidine ring. A widely reported approach involves the hydrogenation of 3-hydroxypyridine to 3-hydroxypiperidine, followed by resolution of the racemic mixture using chiral resolving agents such as D-pyroglutamic acid or tartaric acid derivatives. For instance, heating 3-hydroxypiperidine with D-pyroglutamic acid in ethanol under reflux yields a diastereomeric salt, which is subsequently isolated via cooling and filtration. This step achieves enantiomeric enrichment critical for downstream applications.

Following resolution, the piperidine core undergoes sequential modifications. The hydroxyl group at position 3 is retained, while the amine at position 4 is methylated. Key intermediates, such as 3-hydroxy-4-(methylamino)piperidine, are then protected using tert-butyl dicarbonate (Boc anhydride) under basic conditions. This multi-step pathway highlights the importance of stereochemical control and functional group compatibility, ensuring high yields (up to 97%) of the final Boc-protected product.

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

266.1397203 g/mol

Monoisotopic Mass

266.1397203 g/mol

Heavy Atom Count

17

Dates

Modify: 2024-08-10

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